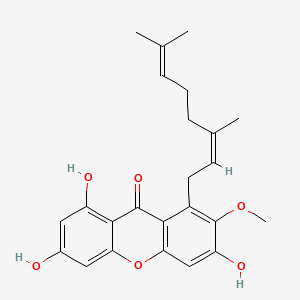
Rubraxanthone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Rubraxanthone is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rubraxanthone involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the Octadienyl Moiety: This involves the synthesis of (2Z)-3,7-dimethylocta-2,6-dien-1-ol, which can be achieved through the reaction of appropriate precursors under controlled conditions.
Coupling with Xanthene Derivative: The octadienyl moiety is then coupled with a xanthene derivative, which is functionalized to include hydroxy and methoxy groups. This step often requires the use of catalysts and specific reaction conditions to ensure the correct configuration and functionalization of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
Rubraxanthone can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
Rubraxanthone is a natural compound that has been isolated from various Garcinia species, including Garcinia cowa and Garcinia parvifolia . It has a variety of biological activities, including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various microorganisms .
- In vitro studies have shown that this compound exhibits activity against Staphylococcus aureus .
- α-mangostin, a compound similar to this compound, has shown antimicrobial activity against methicillin-resistant S. aureus (MRSA), Bacillus subtilis, Enterococcus faecalis, Salmonella typhi, Shigella sonei, and Pseudomonas aeruginosa .
- Cinnamon bark oil, which contains related compounds, also exhibits in vitro antimicrobial activity against Mycoplasma hominis clinical isolates .
Antiviral Activity
This compound has been identified as a potential inhibitor of SARS-CoV-2 .
- This compound exhibited relatively high viral inhibition (68.30%) and low cytotoxicity (12.95%) in SARS-CoV-2-infected Vero E6 cells .
- Molecular dynamics simulations have shown that this compound binds stably to the allosteric site of the SARS-CoV-2 main protease (Mpro), with the substrate increasing the binding strength .
Antiplatelet Activity
This compound has demonstrated inhibitory effects on platelet-activating factor (PAF) .
- In vitro tests have shown that this compound can inhibit platelet aggregation in human whole blood induced by arachidonic acid (AA) and adenosine diphosphate (ADP) .
Antioxidant and Anti-inflammatory Properties
This compound has been shown to possess antioxidant and anti-inflammatory properties .
Anticancer Activity
This compound has anticancer activity against MCF‑7, DU‑145, and H‑460 cell lines .
Other potential applications
This compound has demonstrated other biological activities :
- Anti-hypercholesterolemic
- Antiplatelet
Pharmacokinetics
The pharmacokinetics of this compound have been studied in mice .
- Following a single oral dose of 700 mg/kg this compound suspension in virgin coconut oil, the maximum plasma concentration (Cmax) was 4.267 μg/mL, and the area under the curve (AUC0-t) was 560.99 μg h/L, with a 6.72-hour terminal half-life (T1/2) .
- This compound was rapidly absorbed, with the maximum concentration in plasma observed at 1.5 hours .
Method for Determination of this compound
High-performance thin-layer chromatography (HPTLC) is used for quantification of this compound in ethyl acetate extract of the stem bark of Garcinia cowa .
作用機序
The mechanism of action of Rubraxanthone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
(2Z)-3,7-Dimethylocta-2,6-dien-1-ol: A simpler compound with similar structural features.
Xanthene Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
Rubraxanthone is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler or less functionalized analogs.
特性
CAS番号 |
65411-01-0 |
|---|---|
分子式 |
C24H26O6 |
分子量 |
410.5 g/mol |
IUPAC名 |
1-[(2Z)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one |
InChI |
InChI=1S/C24H26O6/c1-13(2)6-5-7-14(3)8-9-16-21-20(12-18(27)24(16)29-4)30-19-11-15(25)10-17(26)22(19)23(21)28/h6,8,10-12,25-27H,5,7,9H2,1-4H3/b14-8- |
InChIキー |
JLTSTSRANGPLOQ-ZSOIEALJSA-N |
SMILES |
CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C)C |
異性体SMILES |
CC(=CCC/C(=C\CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)/C)C |
正規SMILES |
CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Rubraxanthone; Rubra-xanthone; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















